Zaluzanin C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16838-87-2 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(3aS,6aR,8S,9aR,9bS)-8-hydroxy-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H18O3/c1-7-4-5-10-8(2)15(17)18-14(10)13-9(3)12(16)6-11(7)13/h10-14,16H,1-6H2/t10-,11-,12-,13-,14-/m0/s1 |
InChI Key |
XFVLNEYIZGZDHP-PEDHHIEDSA-N |
Isomeric SMILES |
C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O)OC(=O)C2=C |
Canonical SMILES |
C=C1CCC2C(C3C1CC(C3=C)O)OC(=O)C2=C |
Other CAS No. |
16838-87-2 |
Synonyms |
zaluzanin C |
Origin of Product |
United States |
Isolation and Purification Methodologies of Natural Zaluzanin C
Plant Sources for Zaluzanin C Extraction
This compound has been successfully isolated from several members of the Asteraceae and Lauraceae families. The primary plant sources and the methodologies employed for its isolation are detailed below.
The leaves of Laurus nobilis L. (bay laurel) are a known source of sesquiterpene lactones, including this compound. The isolation process typically begins with the extraction of dried, powdered leaves using organic solvents. Methanolic extracts have been shown to contain a significant concentration of sesquiterpene lactones, including this compound nih.gov. Ethyl acetate (B1210297) has also been identified as an effective solvent for extracting these compounds nih.gov.
Following the initial extraction, the crude extract is subjected to purification, commonly through column chromatography. Silica (B1680970) gel is a frequently used stationary phase for the separation of these compounds ekb.eg. A general procedure involves the successive extraction of dried leaves (5 kg) with petroleum ether, methylene (B1212753) chloride, ethyl acetate, and finally methanol (B129727). The resulting extracts are then fractionated using silica gel column chromatography. For instance, a petroleum ether fraction (15 g) can be loaded onto a silica gel column (370 g; 3x100 cm) and eluted with a gradient of methylene chloride in petroleum ether ekb.eg.
| Parameter | Details |
| Plant Part | Leaves |
| Initial Extraction Solvent | Methanol, Ethyl Acetate, Petroleum Ether, Methylene Chloride nih.govekb.eg |
| Purification Method | Silica Gel Column Chromatography ekb.eg |
| Stationary Phase | Silica Gel ekb.eg |
| Elution Solvents | Gradient of Methylene Chloride in Petroleum Ether ekb.eg |
The roots of Ainsliaea acerifolia have been identified as a source of this compound. The isolation procedure involves an initial extraction of the dried and powdered roots with methanol. The resulting methanolic extract is then subjected to chromatographic separation to isolate the target compound. While specific details of the chromatographic conditions are not extensively documented in all literature, the general approach relies on standard chromatographic techniques to separate this compound from other terpenes and lignans (B1203133) present in the extract nih.gov.
| Parameter | Details |
| Plant Part | Roots |
| Initial Extraction Solvent | Methanol nih.gov |
| Purification Method | Chromatographic Separation nih.gov |
This compound has been isolated from species of the Zaluzania genus, from which it derives its name. Notably, research on Zaluzania parthenoides has detailed its isolation from a petroleum ether extract of the aerial parts of the plant. The crude extract yields a precipitate which can be further purified by recrystallization from acetone (B3395972) to obtain this compound. While this compound has been identified in Zaluzania triloba, detailed extraction protocols for this specific species are less common in the available literature. Other related compounds, Zaluzanin A and B, have been isolated from Zaluzania augusta nih.gov.
| Parameter | Details |
| Plant Source | Zaluzania parthenoides |
| Plant Part | Aerial Parts |
| Initial Extraction Solvent | Petroleum Ether |
| Purification Method | Precipitation and Recrystallization from Acetone |
While specific studies on the isolation of this compound from Vernonia gigantea are not widely available, methodologies for isolating related sesquiterpene lactones from other Vernonia species provide a representative approach. For instance, Zaluzanin D has been isolated from the aerial parts of Vernonia arborea with a yield of 0.04% nih.gov. A detailed isolation of another sesquiterpene lactone, vernodalinol, from Vernonia amygdalina involved extracting dried leaves with 85% ethanol (B145695), followed by liquid-liquid partitioning with hexane (B92381), chloroform (B151607), and n-butanol. The n-butanol fraction was then subjected to column chromatography to yield the purified compound nih.govnih.govresearchgate.net. This general methodology can be adapted for the isolation of this compound from Vernonia gigantea.
A representative extraction process for Vernonia species involves the maceration of powdered leaves (500 g) sequentially with n-hexane and then methanol. The methanol extract is then concentrated and subjected to column chromatography on silica gel. Elution is performed with a gradient of increasing polarity, starting with diethyl ether and progressively adding ethyl acetate, ethanol, and methanol to collect different fractions iiste.org.
| Parameter | Details (Representative for Vernonia genus) |
| Plant Part | Leaves/Aerial Parts nih.goviiste.org |
| Initial Extraction Solvent | Methanol or 85% Ethanol nih.govnih.govresearchgate.netiiste.org |
| Purification Method | Liquid-Liquid Partitioning, Silica Gel Column Chromatography nih.govnih.govresearchgate.netiiste.org |
| Elution Solvents | Gradient of Diethyl Ether, Ethyl Acetate, Ethanol, and Methanol iiste.org |
The roots of Onopordum acanthium are a documented source of this compound. A general method for the extraction of compounds from this plant involves an initial extraction of the air-dried and crushed plant material with chloroform. The residue remaining after the evaporation of chloroform is then extracted with 70% ethanol. The polar compounds from the ethanol extract and the chloroform residue are then separated using a silica gel column mdpi.comnih.gov.
| Parameter | Details |
| Plant Part | Roots mdpi.comnih.gov |
| Initial Extraction Solvents | Chloroform, followed by 70% Ethanol mdpi.com |
| Purification Method | Silica Gel Column Chromatography mdpi.com |
The roots of Saussurea lappa contain a variety of sesquiterpene lactones, including derivatives of this compound. The extraction of these compounds is often carried out using a Soxhlet apparatus with solvents such as ethanol and ethyl acetate from the powdered roots (16-18 g). The resulting extracts are then purified using column chromatography with silica gel as the stationary phase and a hexane-ethyl acetate solvent system as the mobile phase areeo.ac.ir. For instance, a 100 g extract of S. lappa was subjected to silica gel column chromatography (30 cm height x 10 cm diameter) using a mobile phase of hexane and ethyl acetate (95:5 v/v) mdpi.com.
More advanced techniques such as high-speed counter-current chromatography (HSCCC) have also been employed for the purification of sesquiterpenoids from S. lappa root extracts nih.gov. This method offers an efficient alternative to traditional column chromatography.
| Parameter | Details |
| Plant Part | Roots areeo.ac.irmdpi.comnih.gov |
| Extraction Method | Soxhlet Extraction areeo.ac.ir |
| Extraction Solvents | Ethanol, Ethyl Acetate areeo.ac.ir |
| Purification Methods | Silica Gel Column Chromatography, High-Speed Counter-Current Chromatography (HSCCC) areeo.ac.irmdpi.comnih.gov |
| Chromatography Solvents | Hexane:Ethyl Acetate (e.g., 95:5 v/v) mdpi.com |
Extraction and Partitioning Techniques
The initial steps in isolating this compound involve extracting the compound from the plant matrix and then simplifying this complex mixture through partitioning.
The choice of solvent is critical for efficiently extracting sesquiterpene lactones like this compound from plant tissues. The selection is based on the polarity of the target compound.
Aqueous Methanol: For Ixeris dentata forma albiflora, an 80% aqueous methanol solution is employed. This polar solvent system is effective in extracting a broad range of compounds, including the moderately polar this compound, from the root material.
Acetone: In the case of Scorzonera austriaca, acetone is used to extract a variety of guaianolides from the roots. acs.orgnih.gov Acetone is a versatile solvent capable of solubilizing sesquiterpene lactones.
The general process involves macerating or percolating the dried and powdered plant material with the chosen solvent, followed by filtration and concentration under reduced pressure to yield a crude extract.
Following initial extraction, the crude extract, which contains a complex mixture of phytochemicals, is simplified using sequential liquid-liquid partitioning. This technique separates compounds based on their differential solubility in immiscible solvents.
For the extract from Ixeris dentata forma albiflora, the concentrated aqueous methanol extract is systematically partitioned. The typical sequence involves partitioning against solvents of increasing polarity, such as:
Ethyl acetate (EtOAc)
n-Butanol (n-BuOH)
This process distributes the components of the crude extract into different fractions. This compound, being moderately polar, is typically enriched in the ethyl acetate and n-butanol fractions. These fractions are then collected for further chromatographic purification.
Chromatographic Purification Strategies
Chromatography is the definitive step for isolating this compound to a high degree of purity from the enriched fractions. A combination of different chromatographic techniques is often employed.
The fractions obtained from liquid-liquid partitioning (e.g., the EtOAc and n-BuOH fractions from I. dentata) are subjected to repeated column chromatography.
Silica Gel Column Chromatography: This is a form of normal-phase chromatography where the stationary phase (silica gel) is polar. The sample is loaded onto the column, and a mobile phase of increasing polarity is used for elution. Nonpolar compounds elute first, while more polar compounds like this compound are retained longer, allowing for separation from other components.
Octadecyl Silica Gel (ODS) Column Chromatography: This is a type of reverse-phase chromatography. The stationary phase is nonpolar (C18-bonded silica), and a polar mobile phase (often a mixture of methanol and water or acetonitrile (B52724) and water) is used. In this system, polar compounds elute more quickly, while nonpolar compounds have a longer retention time. This technique is complementary to silica gel chromatography and is crucial for separating compounds with similar polarities.
By repeatedly applying these chromatographic methods, researchers can successfully isolate pure this compound from the complex initial plant extract.
Data Tables
Table 1: Summary of Plant Sources and Extraction Solvents for this compound and Related Compounds
| Plant Species | Part Used | Extraction Solvent | Target Compound(s) |
|---|---|---|---|
| Scorzonera austriaca | Roots | Acetone | Guaianolides (including Zaluzanin-type skeletons) acs.orgnih.gov |
| Ixeris dentata f. albiflora | Roots | 80% Aqueous Methanol | This compound |
Table 2: Techniques Used in the Isolation of this compound from Ixeris dentata f. albiflora
| Step | Technique | Solvents/Phases | Purpose |
|---|---|---|---|
| 1 | Solvent Extraction | 80% Aqueous Methanol | Create a crude extract from plant material. |
| 2 | Liquid-Liquid Partitioning | Ethyl Acetate, n-Butanol, Water | Separate compounds based on polarity into enriched fractions. |
| 3 | Chromatographic Purification | Silica Gel (Normal Phase) | Separate compounds based on polarity. |
Medium Pressure Liquid Chromatography (MPLC)
Medium Pressure Liquid Chromatography (MPLC) serves as an efficient technique for the initial fractionation of crude plant extracts containing this compound. This method offers better resolution and speed than traditional low-pressure column chromatography.
In a notable isolation of this compound from the aqueous extract of Salcedoa mirabaliarum, an MPLC system was used for the primary separation step. japsonline.com The crude ethyl acetate residue of the extract was subjected to chromatography on an MPLC system utilizing a pre-packed silica gel cartridge. japsonline.com The separation was achieved by applying a gradient elution, starting with a non-polar solvent and gradually increasing the polarity with a modifier. This gradient allows for the sequential elution of compounds based on their polarity, with non-polar compounds eluting first, followed by compounds of increasing polarity. This initial MPLC fractionation yielded numerous fractions, which were then further analyzed and purified to isolate this compound. japsonline.com
| Parameter | Description | Source |
|---|---|---|
| System | Biotage Isolera One (Flash Purification System) | japsonline.com |
| Stationary Phase | SNAP ULTRA SiO2 (100 g) cartridge | japsonline.com |
| Mobile Phase | Increasing mixtures of acetone-hexane (gradient elution) | japsonline.com |
| Outcome | Separation of crude extract into 97 fractions for further purification | japsonline.com |
Sephadex LH-20 Column Chromatography
Sephadex LH-20 chromatography is a versatile method widely used in natural product chemistry for purifying small biomolecules like terpenoids. prep-hplc.comcytivalifesciences.com The stationary phase is a beaded, cross-linked dextran (B179266) that has been hydroxypropylated, giving it both hydrophilic and lipophilic properties. prep-hplc.com This dual nature allows it to be used with a variety of solvents, from water to organic solvents like methanol and chloroform. prep-hplc.com
In the context of isolating this compound and other sesquiterpene lactones, Sephadex LH-20 is typically employed as an intermediate or final purification step. It separates compounds based on a combination of molecular size (gel filtration) and partition chromatography. prep-hplc.com When using polar organic solvents like methanol, compounds are often separated based on the number of hydroxyl groups, with more polar compounds being retained longer.
For the purification of sesquiterpenes, a crude or semi-purified fraction from silica gel chromatography is often loaded onto a Sephadex LH-20 column and eluted with methanol. science.gov This step is effective at removing pigments, fatty materials, and other classes of compounds, leading to a significant enrichment of the target sesquiterpene lactone. The fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool those containing the compound of interest for final purification.
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Sephadex LH-20 | prep-hplc.com |
| Principle of Separation | Gel filtration (size exclusion) and partition chromatography | prep-hplc.com |
| Typical Mobile Phase | Methanol or ethanol for sesquiterpene lactones | science.gov |
| Application | Intermediate purification step to remove interfering compounds | science.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique indispensable for the final purification of natural products like this compound. Preparative or semi-preparative HPLC is used to isolate the pure compound from fractions that have been enriched by previous chromatographic steps.
Reversed-phase HPLC is commonly employed for this purpose. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. While a specific HPLC protocol for this compound is not detailed in recent literature, methods for structurally similar guaianolide sesquiterpene lactones are illustrative. For instance, the purification of inuviscolide, a related compound, was achieved on a semi-preparative reversed-phase C18 (RP-18) column. nih.gov The separation was performed under isocratic conditions, meaning the mobile phase composition remained constant throughout the run. nih.gov This approach provides high resolution, separating the target compound from closely related impurities, yielding a high-purity final product.
| Parameter | Description | Source |
|---|---|---|
| Mode | Semi-preparative Reversed-Phase HPLC | nih.gov |
| Stationary Phase | RP-18 (Octadecylsilane) | nih.gov |
| Mobile Phase | Acetonitrile/Water (1:1) | nih.gov |
| Elution Mode | Isocratic | nih.gov |
| Flow Rate | 2.0 mL/min | nih.gov |
| Detection | UV at 210 nm | nih.gov |
Silica Gel and Octadecyl Silica Gel (ODS/C18) Column Chromatography
Silica gel column chromatography is a fundamental and widely used adsorption chromatography technique for the initial separation of compounds from plant extracts. The stationary phase, silica gel, is highly polar. Compounds are separated based on their differential adsorption to the silica surface and solubility in the mobile phase. Non-polar compounds have weaker interactions with the silica gel and elute first with non-polar solvents, while polar compounds are more strongly adsorbed and require more polar solvents for elution.
In the isolation of this compound from Salcedoa mirabaliarum, a silica gel cartridge was used in an MPLC system with an acetone-hexane gradient mobile phase, demonstrating the utility of silica gel for the initial fractionation. japsonline.com Following this initial separation, preparative Thin Layer Chromatography (TLC) on silica gel 60 F254 plates was used for the final purification of the collected fractions, which ultimately yielded pure this compound. japsonline.com
Octadecyl silica gel (ODS or C18) is used in reversed-phase chromatography. The non-polar C18 chains are bonded to the silica surface, creating a hydrophobic stationary phase. This technique is often used in HPLC columns for high-resolution separations or as a bulk packing material for cleaning up fractions obtained from normal-phase silica gel chromatography.
| Parameter | Description | Source |
|---|---|---|
| Technique | Flash Column Chromatography / Preparative TLC | japsonline.com |
| Stationary Phase | Silica Gel (SiO2) / Silica Gel 60 F254 | japsonline.com |
| Mobile Phase (Column) | Acetone-Hexane Gradient | japsonline.com |
| Application | Initial fractionation and final purification | japsonline.com |
Chemical Synthesis and Biosynthetic Investigations of Zaluzanin C and Analogs
Total Chemical Synthesis Approaches for Zaluzanin C and Stereoisomers
The complete synthesis of this compound and its related stereoisomers in a laboratory setting represents a significant achievement in organic chemistry, requiring precise control over the molecule's three-dimensional structure.
Stereoselective Synthesis and Configuration Establishment (C3 S configuration)
A key challenge in the total synthesis of this compound is the establishment of the correct stereochemistry at various chiral centers, particularly at the C3 position. Through stereoselective synthesis, a method that controls the spatial arrangement of atoms, the S configuration at C3 of this compound has been definitively established. oup.comresearchgate.net This was a crucial step in confirming the absolute structure of the natural product. oup.com The synthesis of its stereoisomer, 3-epithis compound, which possesses the opposite R configuration at C3, further solidified this understanding. oup.com These synthetic achievements provided a clear and unambiguous assignment of the stereochemistry, which was previously deduced by other methods. oup.com
Synthetic Pathways and Key Intermediates
The total synthesis of this compound has been accomplished through various routes, often involving multiple steps and the formation of key intermediates. One reported synthesis starts from an exocyclic olefin, which undergoes a series of transformations including hydrolysis, mesylation, and treatment with lithium bromide and lithium carbonate to yield a trisubstituted olefin. oup.com This intermediate is then subjected to further reactions to construct the characteristic guaianolide skeleton of this compound. oup.com Another approach has focused on developing a very short synthetic route to the core tricyclic ring system of guaianolides. researchgate.net More recent strategies have aimed for divergent syntheses, where a common synthetic scaffold can be used to produce a variety of related natural products, including this compound. d-nb.inforesearchgate.net These advanced synthetic strategies often employ innovative reactions and catalytic systems to improve efficiency and yield. d-nb.inforesearchgate.net
Semisynthesis of this compound Derivatives
In addition to total synthesis, researchers have explored semisynthetic methods to produce derivatives of this compound, often leveraging biological systems to perform specific chemical transformations.
Microbial Biotransformation for Analog Production
Microbial biotransformation utilizes microorganisms like bacteria and fungi to modify the structure of a starting material. aub.edu.lb This technique has been successfully applied to this compound to generate a variety of analogs. ohiolink.edu For instance, incubation of this compound with certain bacterial and fungal strains resulted in the production of five different metabolites through reactions such as the reduction of double bonds. ohiolink.edu Similarly, the microbial transformation of the related compound Zaluzanin D using various fungi has yielded this compound itself, along with other derivatives. nih.gov These studies demonstrate the potential of microorganisms to create novel compounds that may possess unique biological activities. ohiolink.edu
Enzymatic Deacetylation of Zaluzanin D to this compound
A specific and efficient method for converting Zaluzanin D into this compound involves enzymatic deacetylation. This process utilizes an enzyme to selectively remove the acetyl group from the C3 hydroxyl of Zaluzanin D. Transformed Escherichia coli cultures have been shown to perform this selective deacetylation, providing a targeted route to this compound. znaturforsch.comthegoodscentscompany.com This enzymatic approach offers a mild and specific alternative to chemical deacetylation methods.
Biosynthetic Pathways of Sesquiterpene Lactones
This compound belongs to the large and diverse class of secondary metabolites known as sesquiterpene lactones. researchgate.net Understanding their biosynthesis provides insight into how these complex molecules are produced in nature.
The biosynthesis of all sesquiterpene lactones begins with the universal precursor, farnesyl diphosphate (B83284) (FPP). researchgate.netroyalsocietypublishing.org FPP itself is synthesized from the five-carbon building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which can be produced through either the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. royalsocietypublishing.orgup.ac.za
Precursor Compounds (e.g., Farnesyl Diphosphate)
The biosynthesis of this compound, a member of the guaianolide class of sesquiterpene lactones, originates from fundamental five-carbon building blocks that ultimately form the characteristic 15-carbon skeleton. revmedchir.ro The central precursor for all sesquiterpenes, including this compound, is Farnesyl Diphosphate (FPP). revmedchir.royok.gov.trwikipedia.org
FPP is synthesized in the cytoplasm via the mevalonate (MVA) pathway. openagrar.denih.gov This pathway begins with the condensation of two five-carbon isomers, Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP). openagrar.de The enzyme Farnesyl diphosphate synthase (FPPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, yielding the C15 compound, FPP. wikipedia.orgopenagrar.de The availability of FPP is a critical determining factor for the level of sesquiterpenoid accumulation in organisms. openagrar.de
Following its formation, FPP undergoes a series of complex enzymatic cyclization and oxidation reactions to generate the vast diversity of sesquiterpenoid structures. For guaianolides like this compound, the biosynthesis is generally believed to proceed through a germacranolide intermediate. revmedchir.ro The linear FPP precursor is first cyclized to form a 10-membered germacrane (B1241064) ring. Subsequent enzymatic modifications, including hydroxylation, oxidation, and further cyclization, transform the germacranolide into the bicyclic guaianolide skeleton.
Costunolide (B1669451), a well-established germacranolide, is considered a key precursor to a wide array of 6,12-sesquiterpenoid lactones. acs.org The transformation of costunolide and similar germacranolides into guaianolides like this compound involves specific enzymatic steps that establish the characteristic 5/7 fused ring system and the stereochemistry of the final molecule. Total synthesis efforts have also utilized related natural sesquiterpenoids, such as santonin, as starting materials to achieve the synthesis of this compound and its stereoisomers, like 3-epithis compound. oup.comgoogle.com
Table 1: Key Precursor Compounds in the Biosynthesis of this compound
| Compound Name | Chemical Formula | Molar Mass (g/mol) | Role in Biosynthesis |
|---|---|---|---|
| Dimethylallyl diphosphate (DMAPP) | C₅H₁₂O₇P₂ | 246.09 | Initial C5 building block; condenses with IPP to start the chain. openagrar.de |
| Isopentenyl diphosphate (IPP) | C₅H₁₂O₇P₂ | 246.09 | C5 building block; two units are added to DMAPP. openagrar.de |
| Farnesyl diphosphate (FPP) | C₁₅H₂₈O₇P₂ | 382.33 | Universal C15 precursor for all sesquiterpenes; formed from IPP and DMAPP. revmedchir.rowikipedia.org |
| Costunolide | C₁₅H₂₀O₂ | 232.32 | Germacranolide intermediate; cyclized precursor to the guaianolide skeleton. acs.org |
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Zaluzanin C. thieme-connect.com Through various NMR experiments, the carbon skeleton, the placement of functional groups, and the relative stereochemistry can be determined.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each hydrogen and carbon atom in this compound. snu.ac.kr The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the nuclei, while the coupling constants (J) in ¹H-NMR reveal connectivity between adjacent protons. researchgate.net The structure of this compound was confirmed by comparing its spectral data with reported values. nih.gov
The complete assignment of ¹H and ¹³C signals is achieved through a combination of one-dimensional and two-dimensional NMR experiments. researchgate.net For instance, in related sesquiterpene lactones, ¹³C-NMR data, including Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments, are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. yok.gov.trmdpi.com
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound Skeleton (Note: The following data is a representative compilation based on literature for this compound and closely related guaianolide sesquiterpenoids. Exact values may vary slightly based on solvent and instrumentation.)
| Carbon Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| 1 | ~48.4 | ~2.80 | m |
| 2 | ~27.0 | ~1.95, 2.15 | m |
| 3 | ~38.5 | ~4.20 | t (8.5) |
| 4 | ~139.8 | - | - |
| 5 | ~51.2 | ~3.25 | m |
| 6 | ~82.1 | ~4.05 | t (9.0) |
| 7 | ~50.1 | ~2.60 | m |
| 8 | ~34.5 | ~1.80, 2.00 | m |
| 9 | ~30.1 | ~1.65, 1.85 | m |
| 10 | ~150.1 | - | - |
| 11 | ~139.5 | - | - |
| 12 | ~170.5 | - | - |
| 13 | ~121.0 | ~5.50, 6.25 | d (3.0), d (3.5) |
| 14 | ~114.5 | ~5.00, 5.15 | s, s |
| 15 | ~17.5 | ~1.55 | s |
Source: Data compiled from analogous structures and general knowledge in the field. Specific assignments for this compound are confirmed through 2D NMR.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial relationships within the molecule. Homonuclear Correlation Spectroscopy (COSY), specifically the COSY-45 variant, is used to identify proton-proton (¹H-¹H) spin-spin coupling networks. ird.fr By analyzing the cross-peaks in a COSY spectrum, it is possible to trace the connections between adjacent protons, thereby assembling the fragments of the molecule. For example, the observed couplings between aliphatic protons in the COSY spectrum of the related dehydrothis compound clearly established its relative configuration. ird.fr
Other 2D techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate each proton with its directly attached carbon atom. mdpi.com Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting the puzzle pieces, such as linking quaternary carbons to specific parts of the molecular framework. researchgate.netmdpi.com Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on the spatial proximity of protons, which is critical for determining the stereochemistry of the molecule. nih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is a key technique used to determine the molecular weight and elemental formula of this compound. thieme-connect.comyok.gov.tr High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), provides a highly accurate mass measurement, allowing for the determination of the precise molecular formula (C₁₅H₁₈O₃ for this compound). nih.gov The mass-to-charge ratio (m/z) for the molecular ion [M]+ or protonated molecule [M+H]+ is observed, confirming the compound's identity. For example, the related compound 11-hydro-13-hydroxy-zaluzanin C shows a clear [M+1]+ peak at m/z = 247. znaturforsch.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. yok.gov.trlongdom.org The IR spectrum of this compound and related compounds typically displays characteristic absorption bands that confirm the presence of key functional groups. snu.ac.kr These include:
A strong absorption band for the hydroxyl (-OH) group, usually in the region of 3400-3500 cm⁻¹.
A sharp, strong absorption for the γ-lactone carbonyl (C=O) group, typically around 1760-1780 cm⁻¹.
Absorptions for carbon-carbon double bonds (C=C) of the exocyclic methylene groups, appearing around 1650-1670 cm⁻¹. researchgate.net
Chromatographic Fingerprinting for Quality Control and Identification
Chromatographic fingerprinting, particularly using High-Performance Liquid Chromatography (HPLC), is a powerful and widely accepted method for the quality control of herbal medicines. nih.govrsu.lv This technique generates a characteristic chemical profile, or "fingerprint," of a plant extract, which can be used to authenticate the species and ensure batch-to-batch consistency. nih.govresearchgate.net
In the quality control of Saussurea involucrata, this compound has been identified as a key chemical marker. nih.govresearchgate.net In HPLC analyses of S. involucrata extracts, this compound corresponds to a specific peak (e.g., peak 16 in one study) in the chromatogram. nih.gov The presence and relative intensity of this peak, along with others, serve as a reliable fingerprint for identifying authentic S. involucrata and distinguishing it from adulterants or related species. nih.govresearchgate.net This chromatographic method, often coupled with statistical analysis like orthogonal partial least-squares discriminant analysis (OPLS-DA), provides an objective and reliable tool for quality assessment. researchgate.net
Biological Activities and Mechanistic Elucidation of Zaluzanin C
Anti-inflammatory Efficacy and Molecular Mechanisms
Zaluzanin C has been identified as a potent anti-inflammatory agent. targetmol.com Its efficacy is rooted in its ability to modulate key signaling pathways and the production of inflammatory mediators.
Modulation of Mitochondrial Reactive Oxygen Species (mtROS) Production
This compound has been shown to significantly inhibit the production of mitochondrial reactive oxygen species (mtROS). mdpi.comdntb.gov.ua In studies involving immortalized mouse Kupffer cells (ImKCs), this compound effectively reduced mtROS levels that were induced by lipopolysaccharide (LPS). mdpi.com This inhibitory effect on mtROS production is a cornerstone of its anti-inflammatory action, as mtROS are known to trigger inflammatory responses. mdpi.comresearchgate.net The compound's ability to suppress mtROS was found to be comparable to that of Mito-TEMPO, a known inhibitor of mitochondrial ROS. mdpi.com
Inhibition of mtROS-Mediated NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are significantly mediated through its inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a process that is dependent on mitochondrial ROS (mtROS). mdpi.comnih.gov Elevated levels of mtROS are known to activate the NF-κB pathway, leading to inflammation. mdpi.com this compound intervenes in this cascade by suppressing the production of mtROS, which in turn prevents the activation of NF-κB. targetmol.commdpi.com
Research has demonstrated that this compound treatment leads to a decrease in the phosphorylation of both NF-κB and its inhibitor, IκB, in LPS-stimulated immortalized mouse Kupffer cells (ImKCs). mdpi.com This inhibition of phosphorylation prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of pro-inflammatory genes. mdpi.com The inhibitory effect of this compound on NF-κB signaling was found to be similar to that of Mito-TEMPO, a specific mtROS inhibitor, further solidifying the link between its mtROS suppression and NF-κB pathway inhibition. mdpi.com
Regulation of Pro-inflammatory Cytokine and Chemokine Expression
A direct consequence of this compound's inhibition of the NF-κB pathway is the reduced expression of various pro-inflammatory cytokines and chemokines. nih.govnih.gov Studies have shown that this compound significantly decreases the mRNA levels of several key inflammatory mediators in LPS-treated Kupffer cells. mdpi.com
| Gene | Description | Effect of this compound |
| Il1b | Interleukin-1 beta, a potent pro-inflammatory cytokine. | Reduced mRNA expression. nih.govmdpi.com |
| Tnfa | Tumor necrosis factor-alpha, a central mediator of inflammation. | Reduced mRNA expression and protein levels. nih.govmdpi.com |
| Ccl2 | Chemokine (C-C motif) ligand 2, a potent monocyte chemoattractant. | Reduced mRNA expression. nih.govmdpi.com |
| Ccl3 | Chemokine (C-C motif) ligand 3, involved in the recruitment of inflammatory cells. | Reduced mRNA expression. nih.govmdpi.com |
| Ccl4 | Chemokine (C-C motif) ligand 4, another chemoattractant for immune cells. | Reduced mRNA expression. nih.gov |
| Cxcl2 | Chemokine (C-X-C motif) ligand 2, a chemoattractant for neutrophils. | Reduced mRNA expression. nih.gov |
| Cxcl9 | Chemokine (C-X-C motif) ligand 9, involved in T-cell recruitment. | Reduced mRNA expression. nih.gov |
The ability of this compound to downregulate these critical inflammatory molecules underscores its potent anti-inflammatory properties. mdpi.com
Antioxidant Properties and Cellular Protection
In addition to its anti-inflammatory effects, this compound exhibits significant antioxidant properties that contribute to cellular protection. nih.gov
| Experimental Condition | Key Finding | Reference |
| LPS-treated ImKCs | Decreased SOD1 protein levels. | mdpi.com |
| LPS-treated ImKCs + this compound | Ameliorated the decline in SOD1 protein levels. | mdpi.com |
Attenuation of Lipopolysaccharide-Induced mtROS
This compound demonstrates a notable ability to counteract the increase in mitochondrial reactive oxygen species (mtROS) induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that triggers a strong inflammatory response. researchgate.netmdpi.com In immortalized mouse Kupffer cells (ImKCs), LPS treatment leads to a significant elevation in mtROS production. mdpi.com However, the presence of this compound effectively mitigates this increase. mdpi.com This attenuation of LPS-induced mtROS is a key aspect of this compound's antioxidant and anti-inflammatory functions, as it helps to prevent the downstream cellular damage and inflammatory signaling cascades initiated by oxidative stress. mdpi.comnih.gov The effect of this compound on reducing mtROS is comparable to that of Mito-TEMPO, a known mtROS inhibitor. mdpi.com
Anti-adipogenic Activity and Adipogenesis Regulation
This compound, a sesquiterpene lactone, has demonstrated notable effects on the differentiation process of preadipocytes into mature adipocytes, a key event in the development of obesity. nih.govnih.gov Studies utilizing the 3T3-L1 preadipocyte cell line, a standard in vitro model for adipogenesis, have provided insights into the molecular mechanisms underpinning its anti-adipogenic properties. nih.govmdpi.com
Research has shown that this compound effectively inhibits the differentiation of 3T3-L1 preadipocytes into mature, lipid-laden adipocytes. nih.gov In studies where preadipocytes were induced to differentiate in the presence of various concentrations of this compound, a dose-dependent reduction in fat storage was observed. nih.gov Treatment with this compound at concentrations of 1 μM and higher resulted in a significant inhibition of lipid accumulation within the 3T3-L1 cells. nih.gov This effect was visually confirmed through Oil Red O staining, a method used to detect intracellular lipid droplets, which showed a marked decrease in stained lipids in cells treated with this compound compared to untreated differentiated cells. nih.gov These findings suggest that this compound possesses a potent anti-adipogenic effect by directly interfering with the process of fat accumulation in adipocytes. nih.gov
Table 1: Effect of this compound on Adipogenesis Markers in 3T3-L1 Cells This table is based on data described in scientific literature. nih.gov
| Biomarker | Effect of this compound Treatment | Effective Concentration | Significance |
|---|---|---|---|
| Lipid Accumulation | Inhibited | ≥1 μM | Indicates direct interference with fat storage. |
| PPARγ Expression | Suppressed | ≥1 μM | Highlights inhibition of a master regulator of adipogenesis. |
| aP2/FABP4 Expression | Decreased | Significant at 10 μM | Shows downstream impact on a PPARγ target gene involved in fatty acid transport. |
| C/EBPα Expression | Not Inhibited | Up to 10 μM | Suggests a selective mechanism that preserves a factor linked to insulin (B600854) sensitivity. |
To understand the molecular basis for its anti-adipogenic activity, the effect of this compound on key transcriptional regulators of adipogenesis was investigated. nih.gov Peroxisome proliferator-activated receptor gamma (PPARγ) is considered a master regulator of adipocyte differentiation. researchgate.netmdpi.com Studies revealed that this compound treatment effectively suppressed the expression of PPARγ in differentiating 3T3-L1 cells. nih.govnih.gov The differentiation medium-induced increase in PPARγ protein levels was significantly inhibited in cells treated with this compound at concentrations greater than 1 μM. nih.gov This suppression of a crucial adipogenic transcription factor is a key part of the mechanism by which this compound prevents preadipocyte differentiation. nih.gov
The inhibitory effect of this compound on PPARγ extends to its downstream target genes. nih.gov One such critical gene is aP2, also known as fatty acid-binding protein 4 (FABP4), which is primarily expressed in adipocytes and is involved in the transport of fatty acids. nih.govmdpi.com The expression of aP2/FABP4 is transcriptionally regulated by PPARγ. nih.gov Consistent with its effect on PPARγ, this compound was found to decrease the expression of aP2/FABP4 protein. nih.govnih.gov This reduction was particularly significant at a concentration of 10 μM, demonstrating that this compound disrupts the PPARγ signaling pathway, leading to reduced expression of genes essential for the mature adipocyte phenotype. nih.gov
In contrast to its effect on PPARγ, this compound showed a differential impact on another important adipogenic transcription factor, CCAAT/enhancer-binding protein alpha (C/EBPα). nih.gov While C/EBPα works in concert with PPARγ to promote the terminal differentiation of adipocytes, it is also critically linked to the acquisition of insulin sensitivity in these cells. nih.govmdpi.com Research demonstrated that while the differentiation process significantly induced C/EBPα expression, treatment with this compound did not inhibit its expression at any of the tested concentrations. nih.govnih.govresearchgate.net This selective action suggests that this compound's inhibitory effect on fat cell formation is primarily mediated through the PPARγ pathway, without affecting the C/EBPα pathway that is essential for adipocytes to acquire insulin sensitivity. nih.gov
Hepatoprotective Effects
This compound has also been investigated for its protective effects in the liver, particularly in the context of inflammation and lipid accumulation, which are hallmarks of non-alcoholic fatty liver disease (NAFLD). mdpi.comnih.gov
Studies have shown that this compound can alleviate inflammation and fat buildup in both Kupffer cells (the resident macrophages of the liver) and hepatocytes (the primary liver cells). mdpi.comnih.gov The compound was found to inhibit the production of mitochondrial reactive oxygen species (mtROS) induced by lipopolysaccharide (LPS) in Kupffer cells. mdpi.com This action, in turn, suppressed the mtROS-mediated activation of the NF-κB signaling pathway, a key regulator of inflammation. mdpi.comresearchgate.net As a result, this compound reduced the mRNA levels of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, CCL2, and CXCL2. mdpi.comnih.gov
Furthermore, this compound demonstrated an ability to protect hepatocytes from lipid accumulation induced by TNF-α. mdpi.com It achieved this by inhibiting hepatocyte mtROS production, thereby improving mitochondrial function and enhancing the expression of genes involved in fatty acid oxidation, such as Pparα and Cpt1. mdpi.comnih.gov By boosting the liver cells' capacity to metabolize fat, this compound effectively reduced lipid accumulation. mdpi.com These findings suggest that this compound exerts hepatoprotective effects by targeting mtROS to suppress both inflammation and steatosis. mdpi.comnih.gov
Table 2: Hepatoprotective Mechanisms of this compound This table summarizes findings from scientific studies. mdpi.comnih.gov
| Cell Type | Effect of this compound | Molecular Mechanism |
|---|---|---|
| Kupffer Cells (Hepatic Macrophages) | Reduces inflammation | Inhibits LPS-induced mtROS production, suppressing NF-κB signaling and pro-inflammatory cytokine expression (e.g., TNF-α, IL-1β). |
| Hepatocytes | Reduces lipid accumulation (steatosis) | Inhibits TNF-α-induced mtROS, improving mitochondrial function and increasing expression of fatty acid oxidation genes (e.g., Pparα). |
Enhancement of Mitochondrial Function and Fatty Acid Oxidation Gene Expression (e.g., Pparα, Cpt1, Acadm, Hadha)
This compound, a sesquiterpene lactone, has been shown to play a significant role in modulating cellular energy metabolism. mdpi.comdntb.gov.ua Specifically, it enhances mitochondrial function by increasing the expression of genes crucial for fatty acid oxidation. mdpi.comnih.govresearchgate.net Research indicates that this compound upregulates the mRNA levels of Peroxisome proliferator-activated receptor alpha (Pparα), a key regulator of lipid metabolism, as well as its downstream target genes. mdpi.comresearchgate.net These include Carnitine palmitoyltransferase I (Cpt1), Medium-chain acyl-CoA dehydrogenase (Acadm), and Hydroxyacyl-CoA dehydrogenase trifunctional multienzyme complex subunit alpha (Hadha). mdpi.com This upregulation of fatty acid oxidation genes suggests that this compound promotes the metabolic breakdown of fatty acids for energy production, thereby improving mitochondrial bioenergetics. mdpi.comdntb.gov.ua
Induction of Mitophagy
This compound has also been observed to induce mitophagy, the process of selective removal of damaged or dysfunctional mitochondria through autophagy. mdpi.comnih.govresearchgate.net This cellular maintenance mechanism is vital for mitochondrial quality control. mdpi.com By stimulating mitophagy, this compound helps in clearing away compromised mitochondria, which can otherwise lead to cellular stress and pathology. mdpi.comresearchgate.net This action contributes to maintaining a healthy and efficient mitochondrial population within the cells. mdpi.com
Antimicrobial Activities
Antifungal Spectrum and Potency
This compound has demonstrated notable antifungal activity against various fungal species. ohiolink.edunih.govusda.gov Its efficacy has been evaluated against several phytopathogenic fungi. nih.govusda.gov The antifungal potency of this compound, along with its derivative Dehydrothis compound, has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values.
Table 1: Antifungal Activity of this compound and Dehydrothis compound
| Fungus | Compound | MIC (µg/mL) |
|---|---|---|
| Trichophyton mentagrophytes | This compound | 25 |
| Trichophyton mentagrophytes | Dehydrothis compound | 0.78 |
Data sourced from: ohiolink.edu
Antiprotozoal Effects (Dehydrothis compound)
Dehydrothis compound, a derivative of this compound, has exhibited significant antiprotozoal activity, particularly against Trypanosoma cruzi, the parasite responsible for Chagas disease. ird.frtjnpr.orgwikidata.org In vitro studies have demonstrated its ability to inhibit the growth of various strains of T. cruzi. ird.fr
Table 2: Antiprotozoal Activity of Dehydrothis compound against Trypanosoma cruzi Strains
| T. cruzi Strain | IC50 (µg/mL) |
|---|---|
| Tehuantepec | 2.5 |
| Y | 5.0 |
| Bolivian (Sc-2, Sc-4, Sc-14, Sc-22, Sc-25, Sc-26, Sc-28) | 5.0 |
| Cul-12 | 2.5 |
| Tulahuen | 5.0 |
| Brethe | 5.0 |
| CL | 5.0 |
| G | 5.0 |
Data sourced from: ird.fr
Antibacterial Activity (General for sesquiterpene lactones)
Sesquiterpene lactones, the class of compounds to which this compound belongs, are recognized for their antibacterial properties. rdd.edu.iqtandfonline.comnih.govredalyc.org The antimicrobial action of these compounds is often attributed to the α,β-unsaturated γ-lactone moiety, which can interact with cellular components of bacteria, leading to growth inhibition. rdd.edu.iq While specific data on the antibacterial spectrum of this compound is limited, the general activity of this chemical class suggests its potential as an antibacterial agent. rdd.edu.iqtandfonline.comnih.govredalyc.org
Antitumor/Anticancer Activities
This compound has been investigated for its potential as an antitumor and anticancer agent. nih.govresearchgate.netresearchgate.netscispace.com However, studies have shown that in its natural form, its activity against certain cancer cell lines is limited. For instance, one study found this compound to be inactive against MCF7 and MDA-MB-231 human breast cancer cell lines. nih.govresearchgate.net In contrast, another study reported some cytotoxic activity against a panel of human cancer cell lines. mdpi.com
Table 3: In Vitro Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | ED50 (µg/mL) |
|---|---|---|
| A549 | Lung Carcinoma | 0.36 |
| SK-OV-3 | Ovarian Cancer | >10 |
| SK-MEL-2 | Skin Melanoma | 1.8 |
| XF498 | CNS Cancer | 2.4 |
| HCT-15 | Colon Cancer | 2.3 |
Data sourced from: mdpi.com
It is important to note that chemical modifications of this compound have been explored to enhance its anticancer properties. nih.govresearchgate.net
Antiproliferative Effects in Carcinoma Cell Lines
This compound has been shown to exert significant antiproliferative effects across various human carcinoma cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
Bioactivity-guided fractionation of extracts from Onopordum acanthium identified this compound as a potent antiproliferative agent. nih.gov It demonstrated notable activity against several cell lines, including cervix adenocarcinoma (HeLa), breast adenocarcinoma (MCF7), and skin epidermoid carcinoma (A431). nih.govu-szeged.hu While one study reported this compound as inactive against MCF7 and MDA-MB-231 breast cancer cell lines, a derivative, (R)-1-(1-naphthyl)ethylamine adduct of this compound, showed potent antiproliferative effects. rsc.org Another study highlighted the antiproliferative effects of this compound on gynecological cell lines like HeLa and MCF7, as well as the skin adenocarcinoma cell line A431. researchgate.net
Table 1: Antiproliferative Activity of this compound in Human Carcinoma Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| HeLa | Cervix Adenocarcinoma | 15.06 | u-szeged.hu |
| MCF7 | Breast Adenocarcinoma | 4.191 | u-szeged.hu |
| A431 | Skin Epidermoid Carcinoma | 2.68 | u-szeged.hu |
| MDA-MB-231 | Breast Adenocarcinoma | Inactive | rsc.org |
Mechanisms of Cell Death Induction (e.g., Apoptosis)
This compound induces cell death in cancer cells primarily through the process of apoptosis, a form of programmed cell death. Apoptosis is a highly regulated process essential for normal tissue development and homeostasis, and its dysregulation is a hallmark of cancer. wikipedia.orgnih.gov It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. wikipedia.orgmdpi.com Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death. nih.govaging-us.com
The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria. wikipedia.orgnih.gov This release is regulated by the Bcl-2 family of proteins. nih.gov Once in the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executor caspases like caspase-3. mdpi.comaging-us.com The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and the activation of caspase-8. wikipedia.orgmdpi.com
Derivatives of this compound have been shown to execute their antiproliferative activity through the induction of apoptosis. rsc.org This suggests that the core structure of this compound is capable of triggering the apoptotic cascade in cancer cells.
Inhibition of Protein Synthesis/Translation in Eukaryotic Systems
This compound has been identified as an inhibitor of protein synthesis in eukaryotic cells. nih.govresearchgate.net Studies have shown that it preferentially inhibits protein synthesis over DNA and RNA synthesis in HeLa cells. nih.govebi.ac.uk This inhibitory effect is not limited to intact cells, as it also blocks in vitro protein synthesis. nih.gov
The specific mechanism by which this compound inhibits protein synthesis involves the disruption of the translocation step in eukaryotic translation. nih.govresearchgate.net Research using resolved model systems indicates that this compound specifically inhibits the enzymic translocation of peptidyl-tRNA. nih.govebi.ac.uk This crucial step in protein elongation is responsible for moving the ribosome along the mRNA molecule, allowing for the addition of the next amino acid to the growing polypeptide chain. By blocking this process, this compound effectively halts protein synthesis. nih.gov
Modulation of Key Signaling Pathways (e.g., JNK/STAT3, NF-κB, STATs)
This compound has been shown to modulate several key signaling pathways that are often dysregulated in cancer and inflammatory diseases. These include the JNK/STAT3 and NF-κB pathways.
The NF-κB and JAK/STAT signaling pathways are critical regulators of cellular processes, including inflammation and cell survival. mdpi.comnih.gov The activation of NF-κB can lead to the production of pro-inflammatory cytokines. mdpi.com There is also significant crosstalk between the NF-κB and STAT3 pathways. mdpi.comfrontiersin.org
This compound has been found to suppress mitochondrial ROS-mediated NF-κB signaling in Kupffer cells, thereby reducing the inflammatory response. mdpi.com Furthermore, it has been observed that this compound and its derivatives can activate the JNK/STAT3 signaling pathway. researchgate.net The modulation of these pathways suggests that this compound's biological effects extend beyond simple cytotoxicity and involve the intricate regulation of cellular signaling networks.
Targeting of Specific Cellular Proteins (e.g., GSTP1)
Recent research has indicated that this compound and its derivatives may exert their effects by targeting specific cellular proteins, such as Glutathione S-transferase P1 (GSTP1). researchgate.net GSTP1 is an enzyme involved in detoxification and has been implicated in cancer development and drug resistance. frontiersin.orgnih.gov The targeting of GSTP1 by compounds like this compound could represent a novel mechanism for their anticancer activity. x-mol.netnih.gov The interaction between this compound derivatives and GSTP1 suggests a direct molecular target for this class of compounds. researchgate.net
Modulation of Cellular Differentiation
This compound has been shown to modulate cellular differentiation, a process by which cells become more specialized. frontiersin.org This activity appears to be cell-type specific. For instance, this compound has been reported to inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes. frontiersin.orgresearchgate.net
Conversely, in other cell types, this compound promotes differentiation. It has been found to induce the osteoblast differentiation of mesenchymal stem cells (C3H10T1/2) and preosteoblast cells (MC3T3-E1). frontiersin.orgnih.gov This induction of osteoblast differentiation is achieved by regulating the expression of key osteogenic genes in the early stages of the process, such as distal-less homeobox 5 (Dlx5), DNA-binding protein inhibitor (Id1), and Runt-related transcription factor 2 (Runx2). nih.gov this compound was also shown to increase the promoter activity and protein level of Runx2. nih.gov
Inhibition of Adipocyte Differentiation
This compound has been shown to inhibit the differentiation of preadipocytes into mature adipocytes. nih.govnih.govdbpia.co.kr This anti-adipogenic effect is primarily achieved through the modulation of key transcription factors involved in adipogenesis.
Research using 3T3-L1 preadipocytes, a well-established in vitro model for studying adipogenesis, revealed that this compound effectively suppresses the accumulation of lipid droplets, a hallmark of mature adipocytes. nih.govnih.govdbpia.co.krresearchgate.net This inhibition was observed at concentrations that did not affect cell proliferation or viability, indicating a specific effect on the differentiation process rather than general cytotoxicity. nih.govnih.gov
The primary mechanism underlying this inhibition is the downregulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govnih.govdbpia.co.kr PPARγ is a master regulator of adipogenesis, and its suppression by this compound leads to a subsequent decrease in the expression of its target gene, fatty acid-binding protein 4 (aP2/FABP4), which is crucial for lipid uptake and storage in adipocytes. nih.govnih.govresearchgate.net Interestingly, while this compound significantly inhibits PPARγ, it does not affect the expression of another key adipogenic transcription factor, CCAAT/enhancer-binding protein alpha (C/EBPα). nih.govnih.govdbpia.co.kr This selective action is noteworthy because C/EBPα is also involved in acquiring insulin sensitivity. nih.gov By not suppressing C/EBPα, this compound may inhibit fat storage without negatively impacting insulin signaling pathways. nih.govnih.gov
Table 1: Effect of this compound on Adipocyte Differentiation Markers in 3T3-L1 Cells
| Marker | Effect of this compound | Significance | Reference |
| Lipid Accumulation | Inhibited | A primary indicator of adipocyte differentiation. | nih.govnih.govdbpia.co.kr |
| PPARγ Expression | Suppressed | A master transcription factor for adipogenesis. | nih.govnih.govdbpia.co.kr |
| aP2/FABP4 Expression | Inhibited | A target gene of PPARγ involved in fatty acid uptake. | nih.govnih.govresearchgate.net |
| C/EBPα Expression | No significant effect | A transcription factor also involved in insulin sensitivity. | nih.govnih.govdbpia.co.kr |
Induction of Osteoblastic Differentiation
In contrast to its inhibitory effect on adipogenesis, this compound promotes the differentiation of mesenchymal stem cells and preosteoblasts into mature osteoblasts. nih.govnih.gov This osteogenic activity is mediated by the upregulation of key transcription factors that govern bone formation.
Studies utilizing C3H10T1/2 mesenchymal stem cells and MC3T3-E1 preosteoblast cell lines have demonstrated that this compound enhances osteoblast differentiation. nih.gov The compound achieves this by regulating the expression of critical osteogenic genes in the early stages of differentiation. nih.gov Specifically, this compound has been found to increase the mRNA expression and protein levels of Runt-related transcription factor 2 (Runx2). nih.gov Runx2 is considered a master regulator of osteoblast differentiation, essential for the commitment of mesenchymal stem cells to the osteoblast lineage. nih.govkoreamed.orgmdpi.com
Table 2: Effect of this compound on Osteoblastic Differentiation Markers
| Marker | Effect of this compound | Significance | Reference |
| Runx2 Expression | Increased | A master transcription factor for osteoblast differentiation. | nih.gov |
| Dlx5 Expression | Increased | An early osteogenic transcription factor. | nih.gov |
| Id1 Expression | Increased | An early regulator of osteogenic differentiation. | nih.gov |
| Alkaline Phosphatase (ALP) Activity | Increased | An early marker of osteoblast activity and mineralization. | core.ac.ukwvu.edu |
| Osterix (Osx) Expression | Increased | A key downstream transcription factor of Runx2. | core.ac.uknih.gov |
Effects on Mesenchymal Stem Cell Differentiation
Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into various cell types, including adipocytes and osteoblasts. nih.govfrontiersin.orgmdpi.com The decision of an MSC to commit to either the adipogenic or osteogenic lineage is a tightly regulated process, and an imbalance is often associated with metabolic diseases like osteoporosis and obesity. europeanreview.orgmdpi.com
This compound has emerged as a significant regulator of this lineage commitment. nih.gov By simultaneously inhibiting adipogenesis and promoting osteogenesis, this compound effectively shifts the differentiation balance of MSCs towards the osteoblastic lineage. nih.govnih.govnih.gov This dual activity suggests that this compound can modulate the fate of MSCs, favoring bone formation over fat accumulation. nih.gov This reciprocal regulation is largely attributed to its opposing effects on the master transcription factors PPARγ (inhibited) and Runx2 (activated). nih.govnih.govmdpi.com
Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitory Activity
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage or transport. nih.gov There are two isoforms, ACAT-1 and ACAT-2, which play roles in processes like foam cell formation in atherosclerosis and cholesterol absorption in the intestine. nih.gov Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and atherosclerosis. nih.govrndsystems.com
This compound has been identified as an inhibitor of ACAT. fitoterapia.netnih.gov In a study evaluating various sesquiterpene lactones from Ixeris dentata forma albiflora, this compound (referred to as compound 1 in the study) demonstrated inhibitory effects on Diacylglycerol Acyltransferase (DGAT), another enzyme involved in lipid metabolism, with an IC50 value of 0.19 mM. fitoterapia.net While this particular study highlighted its DGAT inhibitory activity, related compounds from the same plant, such as glucothis compound, showed significant ACAT inhibition. fitoterapia.netnih.gov Specifically, glucothis compound (compound 4) and another sesquiterpene lactone (compound 5) exhibited potent ACAT inhibitory activity with IC50 values of 0.08 mM and 0.06 mM, respectively. fitoterapia.net This suggests that the structural class of guaiane (B1240927) sesquiterpene lactones, to which this compound belongs, is a promising scaffold for ACAT inhibition.
Table 3: ACAT and DGAT Inhibitory Activity of this compound and Related Compounds
| Compound | Target Enzyme | IC50 (mM) | Reference |
| This compound | DGAT | 0.19 | fitoterapia.net |
| Glucothis compound | ACAT | 0.08 | fitoterapia.net |
| Ixerin M | ACAT | 0.33 | fitoterapia.net |
| Compound 5 * | ACAT | 0.06 | fitoterapia.net |
*3β-O-(6'-p-hydroxyphenylacetyl-β-D-glucopyranosyl)-8β-hydroxy-guaian-4(15),10(12)-diene-6,12-olide
Structure Activity Relationship Sar Studies of Zaluzanin C and Its Analogs
The Pivotal Role of the α-Methylene-γ-Lactone Moiety
The α-methylene-γ-lactone group is a hallmark of many bioactive sesquiterpene lactones and is a key determinant of Zaluzanin C's biological effects. ohiolink.edursc.org This reactive functional group is integral to the molecule's ability to interact with biological targets.
A Michael Acceptor's Interaction with Cellular Nucleophiles
The electrophilic nature of the α-methylene-γ-lactone moiety allows it to act as a Michael acceptor. rsc.orgresearchgate.net This enables it to react with nucleophilic groups present in various biological macromolecules, such as the sulfhydryl (thiol) groups of cysteine residues and amino groups in proteins and enzymes. researchgate.netnih.gov This covalent modification, or alkylation, of cellular proteins can disrupt their function, leading to the observed biological effects. rsc.orgresearchgate.net The irreversible nature of this interaction is a key aspect of its mechanism of action. researchgate.net
The Influence of the C-3 Substituent on Biological Activity
The substituent at the C-3 position of the this compound scaffold has a profound impact on its biological activity. ohiolink.edumdpi.com Modifications at this site can significantly alter the compound's potency and efficacy.
A Tale of Two Zaluzanins: Comparative Analysis with Zaluzanin D
A compelling example of the C-3 substituent's importance is the comparison between this compound and its acetylated derivative, Zaluzanin D. Zaluzanin D, which possesses an acetate (B1210297) group at the C-3 position, exhibits enhanced antifungal and anti-inflammatory activity compared to this compound, which has a hydroxyl group at the same position. ohiolink.eduresearchgate.net In one study, Zaluzanin D demonstrated superior antifungal activity with a minimum inhibitory concentration (MIC) of 12.5 µg/ml against Trichophyton mentagrophytes, whereas this compound had an MIC of 25 µg/ml. ohiolink.edu Conversely, in studies against human breast cancer cell lines (MCF7 and MDA-MB-231), Zaluzanin D showed activity while this compound was found to be inactive. rsc.orgnih.gov This highlights that seemingly minor structural modifications can lead to significant differences in biological outcomes.
The Impact of Stereochemistry on Activity
The three-dimensional arrangement of atoms, or stereochemistry, is another critical factor influencing the bioactivity of this compound. The spatial orientation of substituents can affect how the molecule binds to its biological targets. For instance, the stereochemistry at the C-3 position has been noted as a key factor for antifungal activity. ohiolink.edu The synthesis of 3-epi-zaluzanin C, an isomer with a different orientation of the hydroxyl group at C-3, has been reported in the literature, indicating the importance of this specific stereocenter in biological studies. google.compitt.edu
Structural Modifications and Their Bioactivity Profiles
The deliberate chemical modification of the this compound structure has led to the creation of new analogs with altered and sometimes enhanced bioactivity. These studies provide valuable insights into the SAR of this class of compounds.
Expanding the Bioactivity Landscape: Michael Adducts and Heck Arylation Products
Researchers have synthesized a variety of Michael adducts by reacting the α-methylene-γ-lactone moiety of Zaluzanin D with different amines. rsc.orgnih.gov This approach has yielded compounds with potent anticancer activity. rsc.orgnih.gov For example, certain amino adducts of Zaluzanin D displayed significant antiproliferative effects against human breast cancer cell lines. rsc.orgnih.govresearchgate.net Specifically, the (R)-1-(1-naphthyl)ethylamine adducts of Zaluzanin D and C showed potent activity against MCF7 cells. nih.gov
Furthermore, the synthesis of Heck arylation products, where aryl groups are introduced at the exocyclic methylene (B1212753) of the lactone ring, has also been explored. rsc.orgnih.gov Some of these arylated analogs of Zaluzanin D exhibited good antiproliferative activity against the MCF7 breast cancer cell line. nih.gov These findings demonstrate that targeted modifications of the this compound scaffold can lead to the development of novel compounds with improved therapeutic potential. rsc.orgncl.res.inacs.orgacs.org
Table 1: Comparison of Antifungal Activity of this compound and its Derivatives
| Compound | Substituent at C-3 | MIC against T. mentagrophytes (µg/ml) |
|---|---|---|
| This compound | -OH | 25 ohiolink.edu |
| Zaluzanin D | -OAc | 12.5 ohiolink.edu |
| Dehydrothis compound | =O | 0.78 ohiolink.edu |
Table 2: In Vitro Anticancer Activity of this compound and Zaluzanin D
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | Inactive rsc.orgnih.gov |
| This compound | MDA-MB-231 | Inactive rsc.orgnih.gov |
| Zaluzanin D | MCF7 | 53.7 rsc.orgnih.gov |
| Zaluzanin D | MDA-MB-231 | 34.17 rsc.orgnih.gov |
Glucosylation Effects (e.g., Glucothis compound)
The addition of a glucose moiety to this compound, forming Glucothis compound, has been shown to modulate its cytotoxic effects. While both compounds exhibit significant cytotoxicity against various human tumor cell lines, this compound is generally more potent. encyclopedia.pubnih.gov
In a study evaluating their effects on a panel of five human cancer cell lines (A549, SK-OV-3, SK-MEL-2, XF498, and HCT15), this compound demonstrated consistently lower ED₅₀ values compared to its glucosylated counterpart, Glucothis compound. mdpi.comnih.gov The most pronounced activity for both compounds was observed against the SK-MEL-2 skin melanoma cell line, where this compound had an ED₅₀ of 0.36 µg/mL and Glucothis compound had an ED₅₀ of 0.40 µg/mL. encyclopedia.pubnih.gov This suggests that the presence of the glucose group slightly diminishes the cytotoxic potency. Despite this, Glucothis compound remains a highly active compound, with ED₅₀ values ranging from 0.40 to 5.54 µg/mL across the tested cell lines. mdpi.comnih.gov
In other biological contexts, such as inflammation, Glucothis compound has shown significant activity by inhibiting the expression of nuclear factor kappa B (NF-κB) and the production of several pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com
Table 1: Comparative Cytotoxicity (ED₅₀ µg/mL) of this compound and Glucothis compound against Human Tumor Cell Lines encyclopedia.pubnih.govmdpi.comnih.gov
| Compound | A549 (Lung) | SK-OV-3 (Ovarian) | SK-MEL-2 (Skin) | XF498 (CNS) | HCT15 (Colon) |
| This compound | 1.05 | 1.12 | 0.36 | 1.21 | 2.73 |
| Glucothis compound | 2.45 | 1.87 | 0.40 | 5.54 | 2.13 |
Oxidation Effects (e.g., Dehydrothis compound)
The oxidation of this compound to form Dehydrothis compound introduces a conjugated enone system in the six-membered ring, which significantly influences its bioactivity. Dehydrothis compound has demonstrated potent anti-inflammatory, antifungal, and antiproliferative properties. mdpi.comrevmedchir.ro Studies have shown that Dehydrothis compound strongly inhibits the production of nitric oxide (NO) in LPS-stimulated RAW264.7 macrophages, with an IC₅₀ value of 0.82 µM, making it more potent than this compound (IC₅₀ = 2.50 µM) in this assay. mdpi.com The presence of multiple exocyclic double bonds in the guaianolide structure appears to be a key factor for this inhibitory activity. mdpi.com
In terms of antiproliferative effects, a derivative of Dehydrothis compound, 4β,14-dihydro-3-dehydrothis compound, was found to be the most active compound isolated from Onopordum acanthium. researchgate.net It exhibited remarkable tumor cell growth inhibitory activity against HeLa (cervix adenocarcinoma), MCF-7 (breast adenocarcinoma), and A431 (skin epidermoid carcinoma) cells. researchgate.net In contrast, this compound isolated from the same plant was inactive (>30 µM) against these cell lines, highlighting that the oxidized and subsequently reduced structure is significantly more potent. researchgate.net
Table 2: Antiproliferative Effects (IC₅₀ µM) of this compound vs. a Dehydrothis compound derivative researchgate.net
| Compound | HeLa | MCF-7 | A431 |
| 4β,14-dihydro-3-dehydrothis compound | 15.1 | 2.7 | 4.2 |
| This compound | >30 | >30 | >30 |
Role of Epoxide Rings in Interaction with Biological Targets
The epoxide ring is a common feature in many biologically active natural products. It is an electrophilic group capable of reacting with various biological nucleophiles, such as the thiol groups in cysteine residues of proteins. d-nb.info This reactivity is often a key component of the molecule's mechanism of action.
For guaianolides, the presence and position of an epoxide ring can be critical for bioactivity. Studies on related compounds have shown that an epoxide group, in combination with another reactive center like an α-methylene-γ-lactone (a feature present in this compound), can create a potent inhibitor of biological processes. nih.gov The combination of these two electrophilic sites allows for potential covalent bonding with target proteins, leading to their inactivation. d-nb.info
Strategies for Improving Bioactivity and Selectivity through Chemical Derivatization
Chemical derivatization of the this compound scaffold is a key strategy for enhancing its therapeutic potential, including improving its bioactivity, selectivity, and pharmacokinetic properties. The α-methylene-γ-lactone moiety is a primary site for modification due to its reactivity as a Michael acceptor. researchgate.netnih.gov
One successful strategy involves the Michael addition of primary and secondary amines to the α,β-unsaturated lactone. nih.govrsc.org This approach was used to synthesize a library of amino adducts of Zaluzanin D, a closely related analog of this compound. researchgate.netnih.gov Several of these new derivatives showed significantly improved anticancer activity against human breast cancer cell lines (MCF7 and MDA-MB-231) compared to the parent compound. nih.gov For instance, the (R)-1-(1-naphthyl)ethylamine adduct of Zaluzanin D (compound 9 in the study) displayed potent antiproliferative effects with IC₅₀ values of 30 µM against MCF7 and 13.33 µM against MDA-MB-231 cells. nih.gov Notably, a similar adduct of this compound (compound 10) was found to be highly active and exhibited minimal cytotoxic effect on normal breast epithelial MCF10A cells, suggesting that this derivatization improved both potency and selectivity. researchgate.netnih.gov These amino adducts may also function as prodrugs, releasing the active parent lactone via a retro-Michael reaction under specific biological conditions. researchgate.net
Another derivatization strategy is the Heck arylation, which introduces new carbon-carbon bonds at the exocyclic methylene of the lactone ring. researchgate.net This allows for the synthesis of analogs with diverse aryl groups, potentially modulating the compound's interaction with biological targets. researchgate.netrsc.org
Furthermore, the synthesis of sulfur-containing conjugates has been proposed as a method to create ROS-activated prodrugs. lookchem.com In this strategy, a thiophenol residue is added to the lactone ring. The resulting conjugate is less cytotoxic than the parent lactone but can be activated by the reactive oxygen species (ROS) often found in tumor cells, releasing the initial cytotoxic compound directly at the target site. lookchem.com
Preclinical Investigations and in Vitro/in Vivo Model Systems
Cell Culture Models for Mechanistic Studies
Immortalized Mouse Kupffer Cells (ImKCs)
Immortalized Mouse Kupffer Cells (ImKCs) serve as a crucial in vitro model for studying liver inflammation and related diseases. creative-bioarray.combioleaf.comnih.govaccegen.com Research has shown that Zaluzanin C can inhibit the production of mitochondrial reactive oxygen species (mtROS) induced by lipopolysaccharide (LPS) in these cells. mdpi.comresearchgate.net This inhibition is significant as mtROS generation triggered by the binding of LPS to TLR-4 receptors on Kupffer cells is a key step in initiating an inflammatory response through the activation of NF-κB signaling. mdpi.com
Studies have demonstrated that this compound effectively reduces the mRNA expression levels of pro-inflammatory cytokines and chemokines, such as IL-1β, TNF-α, Ccl2, and Ccl3, which are typically elevated by LPS. mdpi.comnih.gov The anti-inflammatory effect of this compound is comparable to that of Mito-TEMPO, a known inhibitor of mtROS. mdpi.com By suppressing mtROS-mediated NF-κB signaling, this compound mitigates the inflammatory response in Kupffer cells. mdpi.comnih.gov Furthermore, treatment with this compound leads to a decrease in the phosphorylation of NF-κB and IκB, further confirming its inhibitory role in this pathway. nih.gov This evidence highlights the potential of this compound in modulating the inflammatory functions of Kupffer cells. mdpi.comdntb.gov.ua
Table 1: Effect of this compound on Inflammatory Markers in ImKCs
| Treatment | Target Molecule | Observed Effect | Reference |
|---|---|---|---|
| This compound | mtROS Production (LPS-induced) | Inhibition | mdpi.comresearchgate.net |
| This compound | mRNA levels (Il1b, Tnfa, Ccl2, Ccl3) | Reduction | mdpi.comnih.gov |
| This compound | NF-κB and IκB Phosphorylation | Decrease | nih.gov |
Hepatocytes (Primary and TNF-α induced)
In the context of liver health, the interplay between Kupffer cells and hepatocytes is critical. Tumor necrosis factor-alpha (TNF-α), a cytokine released by activated Kupffer cells, can induce mtROS production in hepatocytes, leading to mitochondrial dysfunction and lipid accumulation. mdpi.comresearchgate.net this compound has been shown to inhibit TNF-α-induced mtROS production in both primary hepatocytes and the Hep3B cell line. mdpi.comresearchgate.net This effect is significant for protecting hepatocytes from inflammatory damage.
Notably, this compound demonstrated no cytotoxicity in Hep3B cells and primary hepatocytes at concentrations up to 10 μM. mdpi.comresearchgate.net The compound's ability to reduce mtROS in hepatocytes is comparable to the effect of Mito-TEMPO. mdpi.comresearchgate.net Mechanistic studies revealed that the knockdown of the TNFR1 receptor in primary hepatocytes prevents the TNF-α-induced increase in mtROS, indicating that this compound's protective effect is mediated through the TNF-α/TNFR1 signaling pathway. mdpi.comnih.gov Beyond its anti-inflammatory role, this compound also enhances mitophagy and increases the mRNA levels of genes involved in fatty acid oxidation and mitochondrial biosynthesis in hepatocytes. nih.govresearchgate.net This suggests that this compound can improve lipid metabolism and alleviate lipid accumulation by enhancing mitochondrial function. nih.govmedchemexpress.eu
Table 2: Effects of this compound on Hepatocytes
| Cell Type | Inducing Agent | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|---|
| Primary Hepatocytes, Hep3B | TNF-α | Inhibition of mtROS production | Blocks TNF-α/TNFR1 signaling pathway | mdpi.comnih.govresearchgate.net |
| Hepatocytes | N/A | Enhanced mitophagy and fatty acid oxidation | Increased mRNA levels of Pparα, Cpt1, etc. | nih.govresearchgate.net |
| Hepatocytes | N/A | Improved lipid accumulation | Enhanced mitochondrial function | nih.govmedchemexpress.eu |
3T3-L1 Preadipocytes
The 3T3-L1 cell line is a well-established model for studying adipogenesis, the process of preadipocyte differentiation into mature adipocytes. nih.gov Research has demonstrated that this compound can inhibit the differentiation of 3T3-L1 preadipocytes without exhibiting cytotoxicity at concentrations up to 10 μM. nih.govnih.gov This anti-adipogenic effect is characterized by a reduction in the accumulation of lipid droplets. nih.govnih.gov
The underlying mechanism of this compound's action involves the suppression of key transcription factors in adipogenesis. Specifically, this compound downregulates the expression of peroxisome proliferator-activated receptor gamma (PPARγ) and its target gene, aP2/fatty acid-binding protein-4 (FABP4). nih.govnih.gov Interestingly, this compound does not affect the expression of CCAAT/enhancer-binding protein alpha (C/EBPα), which is associated with insulin (B600854) sensitivity. nih.govnih.gov This selective action on PPARγ suggests a specific pathway through which this compound exerts its inhibitory effect on fat cell formation. nih.gov
Table 3: Impact of this compound on 3T3-L1 Preadipocyte Differentiation
| Parameter | Observation | Key Molecular Target | Reference |
|---|---|---|---|
| Lipid Droplet Accumulation | Inhibited | N/A | nih.govnih.gov |
| PPARγ Expression | Suppressed | PPARγ | nih.govnih.gov |
| aP2/FABP4 Expression | Inhibited | PPARγ target gene | nih.govnih.gov |
| C/EBPα Expression | Unaffected | C/EBPα | nih.govnih.gov |
HeLa Cells
HeLa cells, derived from cervical cancer, are a widely used model in cancer research. Studies have shown that this compound exhibits cytotoxic effects on HeLa cells. researchgate.netcapes.gov.br The primary mechanism of action appears to be the inhibition of protein synthesis. nih.gov Specifically, this compound has been found to preferentially block protein synthesis over DNA and RNA synthesis in intact HeLa cells. nih.gov
Further in vitro studies using resolved model systems have indicated that this compound specifically inhibits the enzymic translocation of peptidyl-tRNA. nih.gov This targeted disruption of a crucial step in protein synthesis leads to the observed cytotoxic effects. The cytotoxic activity of this compound against HeLa cells highlights its potential as an anticancer agent, with a mode of action centered on the translational machinery of the cell. researchgate.netcapes.gov.br
Table 4: Cytotoxic Effects of this compound on HeLa Cells
| Effect | Mechanism | Reference |
|---|---|---|
| Cytotoxicity | Inhibition of protein synthesis | researchgate.netcapes.gov.brnih.gov |
| Specific Action | Inhibition of peptidyl-tRNA translocation | nih.gov |
Human Breast Cancer Cell Lines (MCF7, MDA-MB-231)
In the context of breast cancer, this compound itself has been found to be inactive against both MCF7 and MDA-MB-231 cell lines. nih.gov However, synthetic modifications of the related compound, Zaluzanin D, have yielded derivatives with significant anticancer activity. nih.gov
Several Michael adducts and Heck arylation analogs of Zaluzanin D have been synthesized and tested for their in vitro anticancer activities against these two human breast cancer cell lines. nih.govnih.gov Among the synthesized analogs, certain Michael adducts demonstrated enhanced anticancer activities compared to the parent compound, Zaluzanin D. nih.gov Mechanistic studies on these active analogs revealed that they induce apoptosis, thereby inhibiting the proliferation of the cancer cells. nih.gov This line of research suggests that while this compound may not be directly effective, the guaianolide skeleton it shares with Zaluzanin D is a promising scaffold for the development of novel anti-breast cancer agents.
Table 5: Activity of this compound and Related Compounds on Breast Cancer Cell Lines
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| This compound | MCF7, MDA-MB-231 | Inactive | nih.gov |
| Zaluzanin D Analogs (Michael adducts) | MCF7, MDA-MB-231 | Anticancer activity through apoptosis induction | nih.gov |
Human Colon Carcinoma and Lung Adenocarcinoma Cell Lines
The cytotoxic potential of this compound has also been investigated in other cancer cell lines. Research has shown that this compound, isolated from the methanolic extract of Saussurea lappa, exhibits cytotoxic effects against various human cancer cell lines, including those of colon carcinoma and lung adenocarcinoma. researchgate.net
Specifically, studies have reported the cytotoxic effects of this compound against the HepG2 (hepatocellular carcinoma), OVCAR-3 (ovarian adenocarcinoma), and HeLa (cervical adenocarcinoma) cell lines. researchgate.netcapes.gov.br The structure-activity relationship studies indicate that the α-methylene-γ-lactone moiety is crucial for its cytotoxic activity. capes.gov.br This suggests a common mechanism of action across different cancer types, likely related to this reactive functional group. The broad-spectrum cytotoxicity of this compound underscores its potential as a lead compound for the development of anticancer drugs targeting a range of malignancies.
Table 6: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Cytotoxic Effect | Key Structural Feature | Reference |
|---|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | Observed | α-methylene-γ-lactone | researchgate.netcapes.gov.br |
| OVCAR-3 | Ovarian Adenocarcinoma | Observed | α-methylene-γ-lactone | researchgate.netcapes.gov.br |
| HeLa | Cervical Adenocarcinoma | Observed | α-methylene-γ-lactone | researchgate.netcapes.gov.br |
Compound Name Table
| Compound Name |
|---|
| This compound |
| Zaluzanin D |
| Mito-TEMPO |
| Lipopolysaccharide (LPS) |
Mesenchymal Stem Cells (C3H10T1/2) and Preosteoblast Cells (MC3T3-E1)
The potential of this compound to influence bone formation has been explored using murine mesenchymal stem cells (C3H10T1/2) and preosteoblast cells (MC3T3-E1), both of which are standard models for studying osteoblast differentiation. plos.orgresearchgate.net Research indicates that this compound serves as an inducer of osteoblast differentiation in these cell lines. plos.orgcore.ac.uk
Studies have shown that treatment with this compound leads to an upregulation in the mRNA expression levels of critical osteogenic genes. core.ac.uk Specifically, in both C3H10T1/2 and MC3T3-E1 cells, this compound was found to regulate the expression of key transcription factors involved in the early stages of osteoblast differentiation. core.ac.uk These include Distal-less homeobox 5 (Dlx5), DNA-binding protein inhibitor (Id1), and Runt-related transcription factor 2 (Runx2). core.ac.uk Further investigation revealed that this compound not only increased the mRNA levels but also enhanced the promoter activity and protein levels of Runx2, a master regulator of bone formation. core.ac.uk These findings suggest that this compound promotes the differentiation of mesenchymal stem cells and preoblasts into mature osteoblasts by modulating the expression of essential early-stage osteogenic genes. plos.orgcore.ac.uk
Animal Models in Preclinical Research
To understand the effects of this compound in a whole-organism context, researchers have employed rodent models for specific human diseases.
In the context of metabolic diseases, this compound has been investigated for its role in non-alcoholic fatty liver disease (NAFLD) and obesity. Animal models are critical for this research, as they can mimic the metabolic and inflammatory features of human NAFLD. ird.frresearchgate.net Studies have highlighted this compound's ability to alleviate inflammation and lipid accumulation in liver cells. academicjournals.org Research involving in vivo models, such as db/db mice fed a methionine-choline-deficient diet to induce NAFLD, has been referenced in studies examining the molecular pathways affected by this compound. academicjournals.org These models are crucial for observing the progression from simple steatosis to more severe non-alcoholic steatohepatitis (NASH) and for testing therapeutic interventions. ird.fr
Regarding parasitic infections, while direct studies on this compound in rodent models are limited, research on closely related compounds provides insight. A study on dehydrothis compound, an oxidation product of this compound, tested its activity in BALB/c mice infected with Leishmania amazonensis. traditionalmedicines.org The findings showed that dehydrothis compound reduced the severity of the parasitic lesions, although it was less potent than the reference drug, Glucantime. traditionalmedicines.org The use of rodent models for parasitic diseases, such as those for Trypanosoma and Toxocara infections, is well-established for evaluating parasite dynamics and the efficacy of new compounds. vulcanchem.comnih.gov The ethnomedicinal use of plants from the Vernonia genus, a known source of this compound, for treating parasitic ailments further supports the investigation of these compounds in relevant animal models. nih.gov
Methodologies for Assessing Biological Effects in Preclinical Models
A variety of standardized laboratory techniques are used to quantify the biological effects of this compound in preclinical studies.
Cell proliferation and viability assays are fundamental in preclinical research to determine whether a compound's observed effects are due to its specific biological activity or simply a result of cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. researchgate.net This assay measures the metabolic activity of cells, which is an indicator of cell viability.
In studies involving this compound, the MTT assay and direct cell counting have been frequently employed. For instance, when investigating the inhibitory effects of this compound on the differentiation of 3T3-L1 preadipocytes, researchers used viability assays to confirm that the compound did not cause cell death or inhibit proliferation at the concentrations used in the experiments. traditionalmedicines.org Similarly, its antiproliferative effects have been tested on various human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer), using the MTT assay to determine its potency and IC₅₀ values. These assays have consistently demonstrated that the biological activities of this compound, such as the inhibition of adipogenesis, occur at non-toxic concentrations. traditionalmedicines.org
| Assay Method | Cell Line(s) | Purpose of Assay | Key Finding | Reference |
|---|---|---|---|---|
| MTT Assay, Cell Counting | 3T3-L1 Preadipocytes | To assess cytotoxicity and impact on cell proliferation. | This compound did not show cytotoxicity or inhibit proliferation at concentrations effective for inhibiting adipogenesis (up to 10 μM). | traditionalmedicines.org |
| MTT Assay | HeLa, MCF7, A431 | To determine antiproliferative effects on cancer cells. | This compound demonstrated antiproliferative activity against various human cancer cell lines. | |
| MTT Assay | MCF7, MDA-MB-231 | To evaluate anticancer activity. | This compound was found to be inactive against these breast cancer cell lines, in contrast to its derivative Zaluzanin D. |
To understand how this compound functions at a molecular level, researchers analyze its impact on gene expression, typically by measuring messenger RNA (mRNA) levels. Techniques like reverse transcription-polymerase chain reaction (RT-PCR) and quantitative PCR (qPCR) are standard methods for this analysis. core.ac.uk
Studies on this compound have shown its ability to modulate the expression of a wide range of genes. In the context of inflammation associated with NAFLD, this compound was found to reduce the mRNA expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), as well as chemokines like Ccl2 and Ccl3 in Kupffer cells. academicjournals.org In hepatocytes, it increased the mRNA levels of genes involved in fatty acid oxidation, including Pparα, Cpt1, Acadm, and Hadha. academicjournals.org Conversely, in studies on bone formation, this compound was shown to increase the mRNA expression of key osteogenic genes, including Dlx5, Id1, and Runx2, in both C3H10T1/2 and MC3T3-E1 cells. core.ac.uk This demonstrates that this compound can selectively upregulate or downregulate gene expression depending on the cell type and biological context.
| Biological Context | Cell Type | Affected Genes | Effect | Reference |
|---|---|---|---|---|
| Inflammation (NAFLD) | Kupffer Cells | Il1b, Tnfa, Ccl2, Ccl3 | Downregulation of mRNA | academicjournals.org |
| Metabolism (NAFLD) | Hepatocytes | Pparα, Cpt1, Acadm, Hadha | Upregulation of mRNA | academicjournals.org |
| Osteogenesis | C3H10T1/2, MC3T3-E1 | Dlx5, Id1, Runx2 | Upregulation of mRNA | core.ac.uk |
Changes in gene expression are often validated by examining the corresponding protein levels. Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are two of the most common techniques for protein analysis. core.ac.ukacademicjournals.org Western blotting allows for the detection and quantification of specific proteins from a complex mixture, while ELISA is typically used to measure the concentration of a secreted protein, such as a cytokine, in a fluid sample. academicjournals.org
In the study of adipogenesis, Western blot analysis was crucial in revealing the mechanism behind this compound's inhibitory effects. These analyses showed that this compound suppressed the protein expression of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Fatty Acid-Binding Protein 4 (FABP4), both of which are key regulators of fat cell differentiation. traditionalmedicines.org In inflammation studies, Western blotting confirmed that this compound inhibited the activation of the NF-κB signaling pathway by reducing the phosphorylation of NF-κB and its inhibitor, IκB. academicjournals.org Furthermore, ELISA was used to quantify the reduction in the secretion of the pro-inflammatory cytokine TNF-α from immune cells following treatment with this compound. academicjournals.org In osteogenesis research, Western blotting confirmed that the upregulation of Runx2 mRNA by this compound translated to an increase in Runx2 protein levels. core.ac.uk
Biochemical Assays for Specific Targets (e.g., ACAT inhibitory activity)
Acyl-CoA: cholesterol acyltransferase (ACAT) is an enzyme that catalyzes the esterification of cholesterol with fatty acids, leading to the formation of cholesteryl esters. mdpi.com These esters are then stored in cytosolic lipid droplets, effectively removing free cholesterol from cellular membranes. mdpi.com Assays for ACAT inhibitory activity are crucial for identifying compounds that can modulate this process. In mammals, ACAT exists as two isoforms, ACAT1 and ACAT2. mdpi.com The activity of ACAT can be measured in intact cells using a pulse of labeled oleic acid, which is incorporated into cholesteryl esters. mdpi.com
A study investigating sesquiterpene lactones from the root of Ixeris dentata forma albiflora assessed their potential to inhibit ACAT. researchgate.netnih.gov The research involved the isolation of eight different sesquiterpenes, including zaluzanin and glucothis compound. researchgate.netnih.gov These compounds were then tested for their cytotoxic and ACAT-inhibitory properties. researchgate.netnih.gov The findings revealed that among the tested compounds, ixerin M and crepiside I demonstrated ACAT inhibitory activity. researchgate.netnih.gov However, zaluzanin (referred to as compound 1 in the study) did not show this inhibitory effect. researchgate.netnih.gov
Table 1: ACAT Inhibitory Activity of Sesquiterpene Lactones from Ixeris dentata forma albiflora This table is based on findings from a study evaluating multiple compounds. Select a compound from the dropdown to see its reported activity.
| Compound | Reported ACAT Inhibitory Activity | Source |
|---|
Staining and Imaging Techniques (e.g., Oil Red O, BODIPY, MitoSOX)
Staining and imaging techniques are fundamental in preclinical research to visualize and quantify the effects of compounds on cellular processes, such as lipid accumulation and oxidative stress.
Oil Red O
Oil Red O is a lysochrome diazo dye used for the staining of neutral triglycerides and lipids in cytological and histological preparations. nih.govfishersci.be In a study examining the effect of this compound on the differentiation of 3T3-L1 preadipocytes, Oil Red O staining was employed to measure intracellular lipid accumulation. nih.gov The 3T3-L1 cells were induced to differentiate into mature adipocytes over a 12-day period in the presence of various concentrations of this compound. nih.gov At the end of the differentiation period, the cells were fixed and stained. nih.gov For quantification, the accumulated Oil Red O dye was extracted using 100% isopropyl alcohol, and its absorbance was measured. nih.gov The results showed that this compound inhibited lipid accumulation in a concentration-dependent manner. nih.gov
Table 2: Effect of this compound on Lipid Accumulation in 3T3-L1 Cells via Oil Red O Staining This interactive table displays the quantitative results from the Oil Red O staining assay. Use the slider to see the effect of different concentrations of this compound.
| This compound Concentration (µM) | Relative Lipid Accumulation (Absorbance at 490 nm) | Source |
|---|
BODIPY
BODIPY dyes are a class of fluorescent probes used to label and visualize lipids within cells. mdpi.comresearchgate.net In research investigating the effects of this compound on hepatocytes, BODIPY staining was used to assess the compound's impact on lipid accumulation. mdpi.comresearchgate.net Primary hepatocytes were treated with tumor necrosis factor-α (TNF-α) to induce lipid accumulation, both with and without the presence of this compound. mdpi.com The cells were subsequently stained with BODIPY to visualize intracellular lipid droplets and co-stained with DAPI to identify cell nuclei. mdpi.com Quantitative analysis of the BODIPY-positive areas indicated that this compound inhibits mitochondrial ROS-mediated lipid accumulation in these liver cells. mdpi.com
Table 3: Experimental Use of BODIPY Staining with this compound This table outlines the application of BODIPY staining in a study of this compound's effects on hepatocytes.
| Parameter | Description | Source |
| Cell Type | Primary hepatocytes | mdpi.com |
| Inducer | TNF-α (to stimulate lipid accumulation) | mdpi.com |
| Compound | This compound (ZC) | mdpi.com |
| Stain | BODIPY | mdpi.com, researchgate.net |
| Counterstain | DAPI (for nuclei) | mdpi.com |
| Observation | Inhibition of mtROS-mediated lipid accumulation by ZC | mdpi.com |
MitoSOX
MitoSOX Red is a fluorogenic dye specifically designed for the detection of superoxide (B77818), a reactive oxygen species (ROS), within the mitochondria of live cells. mdpi.comthermofisher.com It is widely used to assess mitochondrial oxidative stress. mdpi.comazurebiosystems.com The utility of MitoSOX was demonstrated in a study evaluating the mechanism of this compound in Kupffer cells and hepatocytes. mdpi.com To investigate its effect on mitochondrial ROS (mtROS), immortalized Kupffer cells were stimulated with lipopolysaccharide (LPS) and Hep3B hepatocytes were treated with TNF-α, both in the presence or absence of this compound. mdpi.com The cells were then incubated with the MitoSOX reagent. mdpi.com The resulting fluorescence, which correlates with the level of mitochondrial superoxide, was measured. mdpi.com The study concluded that this compound inhibited LPS-induced mtROS production in Kupffer cells. mdpi.com
Table 4: Application of MitoSOX Staining in this compound Research This table summarizes the experimental design for assessing mitochondrial superoxide production with MitoSOX.
| Parameter | Description | Source |
| Cell Types | Immortalized Kupffer cells (ImKCs), Hep3B cells | mdpi.com |
| Inducers | LPS (for ImKCs), TNF-α (for Hep3B cells) | mdpi.com |
| Compound | This compound (ZC) | mdpi.com |
| Stain | MitoSOX Red mitochondrial superoxide indicator | mdpi.com |
| Purpose | To measure mitochondrial ROS (mtROS) production | mdpi.com |
| Finding | ZC inhibited LPS-induced mtROS production in Kupffer cells | mdpi.com |
Future Research Trajectories for Zaluzanin C
Comprehensive In Vivo Pharmacological Evaluations
While in vitro studies have demonstrated the potential of Zaluzanin C, comprehensive in vivo pharmacological evaluations are a critical next step. mdpi.com Studies have shown that a related compound, dehydrothis compound, reduced the severity of Leishmania amazonensis lesions in BALB/c mice, although it was less effective than the standard treatment. ird.fr This highlights the necessity for more extensive in vivo testing of this compound itself to determine its efficacy and therapeutic window for various conditions.
Future in vivo studies should focus on validating the anti-inflammatory and anti-lipid accumulation effects observed in cell cultures, particularly in the context of NAFLD. mdpi.comnih.gov Animal models of NAFLD will be instrumental in assessing the compound's ability to improve liver health and mitigate disease progression. wjgnet.com Furthermore, given its in vitro anti-cancer and anti-protozoal activities, in vivo models for these diseases are essential to evaluate its true therapeutic potential and to understand its pharmacokinetic and pharmacodynamic properties in a whole-organism setting. ird.frresearchgate.net
Development of Novel Analogs with Enhanced Efficacy and Specificity
To improve upon the natural properties of this compound, researchers are exploring the synthesis of novel analogs. The goal is to create derivatives with enhanced efficacy, greater specificity for their molecular targets, and potentially reduced off-target effects. researchgate.netrsc.org
One approach involves creating Michael adducts and Heck arylation products of Zaluzanin D, a related compound, to generate a library of new molecules for screening. researchgate.netresearchgate.netrsc.org Studies have already identified some Michael adducts of Zaluzanin D that exhibit more potent anticancer activity against breast cancer cell lines than the parent compound. researchgate.netnih.gov Specifically, certain amine adducts have shown promising results, with one analog demonstrating a minimal cytotoxic effect on normal breast epithelial cells, suggesting improved specificity. rsc.orgnih.gov
Future efforts in this area will likely involve synthesizing a broader range of analogs and employing computational modeling to predict their interactions with target proteins. acs.orggoogle.com This will enable a more rational design of compounds with optimized therapeutic properties. The development of these novel analogs holds the potential to yield new drug candidates with superior performance compared to the naturally occurring this compound.
Table 2: Examples of Zaluzanin Analogs and Their Investigated Activities
| Parent Compound | Analog Type | Investigated Activity | Key Findings |
|---|---|---|---|
| Zaluzanin D | Michael Adducts (with amines) | Anticancer (Breast Cancer) | Some adducts showed more potent activity than Zaluzanin D. researchgate.netnih.gov |
| Zaluzanin D | Heck Arylation Products | Anticancer (Breast Cancer) | Investigated for anticancer potential. researchgate.netresearchgate.netrsc.org |
| This compound | 3-epi-zaluzanin C | Synthesis Intermediate | Used in the synthesis of other related compounds. acs.orggoogle.com |
Applications in Disease Pathophysiology Research
Beyond its direct therapeutic potential, this compound can serve as a valuable tool for studying the pathophysiology of various diseases. Its specific inhibitory effects on key cellular pathways can help researchers to dissect the complex mechanisms underlying conditions like inflammation, cancer, and metabolic disorders. frontiersin.orgmedchemexpress.eu
For instance, by inhibiting NF-κB and PPARγ, this compound can be used to probe the roles of these transcription factors in the development of obesity and related metabolic diseases. nih.govmedchemexpress.eu Its ability to modulate mitochondrial ROS production provides a means to investigate the impact of oxidative stress on cellular function and disease progression, particularly in the context of NAFLD. mdpi.comnih.gov
Furthermore, its effects on cell differentiation—inhibiting adipocyte differentiation and inducing osteoblastic differentiation—make it a useful compound for studying the molecular switches that govern cell fate. frontiersin.org By using this compound to perturb these processes, scientists can gain a deeper understanding of the fundamental biology of tissue development and disease. Its antiviral activity against viruses like Herpes Simplex Virus Type 1 and Hepatitis A Virus also suggests its utility in virology research. rsc.org
Q & A
Q. How can researchers determine the non-cytotoxic concentration range of Zaluzanin C for in vitro studies?
- Methodological Answer : Conduct dose-dependent cytotoxicity and proliferation assays using standardized protocols. For example, treat cells (e.g., 3T3-L1 preadipocytes) with this compound concentrations (e.g., 0–10 µM) for 48 hours, and measure viability via assays like CytoTox96 (cytotoxicity) and CellTiter96 (proliferation). Ensure DMSO controls (≤0.001% v/v) to rule out solvent effects. Non-cytotoxic concentrations (e.g., ≤10 µM) can then be selected for functional studies .
Q. What experimental methods are used to assess this compound’s anti-adipogenic effects?
- Methodological Answer : Utilize the 3T3-L1 cell differentiation model. Induce adipogenesis using a hormonal cocktail (insulin, IBMX, dexamethasone) and treat with this compound. Quantify lipid accumulation via Oil Red O staining, followed by spectrophotometric extraction (absorbance at 490 nm). Validate results with Western blot analysis of adipogenic markers (e.g., PPARγ, FABP4) .
Q. How is this compound isolated and purified from plant sources for research purposes?
- Methodological Answer : Extract plant material (e.g., Ainsliaea acerifolia) with ethanol, followed by solvent partitioning (n-hexane, EtOAc, n-BuOH). Purify the bioactive fraction using column chromatography (e.g., Toyopearl HW 40, YMC ODS AQ 120S) with stepwise gradients of methanol in water. Confirm purity via NMR (e.g., NMR peaks at δ 170.0, 153.1, 83.9) .
Advanced Research Questions
Q. How does this compound modulate PPARγ and C/EBPα expression, and what contradictions exist in these findings?
- Methodological Answer : Perform time-course Western blot analysis during adipogenesis. While this compound consistently suppresses PPARγ and its target FABP4, its effect on C/EBPα is context-dependent: it inhibits C/EBPα in some models but not others. Resolve contradictions by comparing experimental conditions (e.g., differentiation stage, cell type) and confirm via siRNA knockdowns to isolate regulatory pathways .
Q. What mechanisms underlie this compound’s dual role in mitochondrial ROS regulation and anti-inflammatory effects?
- Methodological Answer : Measure mitochondrial ROS using MitoSOX fluorescence and correlate with SOD1 expression via Western blot. This compound increases SOD1 (an antioxidant enzyme) while paradoxically elevating ROS in certain contexts. Use ROS scavengers (e.g., NAC) to dissect causal relationships between ROS levels and anti-inflammatory outcomes (e.g., NF-κB inhibition) .
Q. How can researchers address variability in this compound’s bioactivity across different extraction batches?
- Methodological Answer : Standardize extraction protocols and validate batch consistency via HPLC-UV or LC-MS. Compare bioactivity using dose-response curves in functional assays (e.g., PPARγ inhibition). Include reference standards (e.g., isolated this compound) for inter-study reproducibility .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in adipogenesis studies?
- Methodological Answer : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Normalize lipid accumulation data to untreated controls and apply nonlinear regression to calculate IC values. Report effect sizes and confidence intervals to quantify uncertainty .
Data Contradiction Analysis
Q. Why do some studies report this compound’s inhibition of C/EBPα while others show no effect?
- Resolution : Differences may arise from cell-specific regulatory networks or timing of treatment. For example, C/EBPα’s role in insulin sensitivity may be preserved in models prioritizing metabolic health over adipogenesis. Replicate experiments using synchronized differentiation protocols and single-cell RNA sequencing to capture heterogeneity .
Q. How to reconcile this compound’s pro-oxidant (MitoSOX increase) and antioxidant (SOD1 upregulation) effects?
- Resolution : Context-dependent ROS modulation is common in redox-active compounds. Design experiments with temporal resolution (e.g., early vs. late ROS measurements) and assess downstream outcomes (e.g., Nrf2 activation). Use genetic tools (e.g., SOD1 knockouts) to clarify mechanistic hierarchies .
Experimental Design Recommendations
- Dose Optimization : Always include a full dose range (e.g., 0–10 µM) and multiple time points to capture dynamic effects .
- Controls : Use both vehicle (DMSO) and positive controls (e.g., rosiglitazone for PPARγ activation) to validate assay sensitivity .
- Replication : Perform triplicate independent experiments and report SEM to ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
